(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid
Overview
Description
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H8BFO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a prop-1-yn-1-yl group .
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .
Pharmacokinetics
It’s important to note that the stability of boronic acids can be influenced by ph, as they are susceptible to hydrolysis, especially at physiological ph .
Action Environment
The action, efficacy, and stability of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of boronic acids, as they are susceptible to hydrolysis, especially at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid typically involves the reaction of 2-fluoro-5-iodophenylacetylene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include phenols, alkenes, alkanes, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the development of fluorescent probes and sensors.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluoro and prop-1-yn-1-yl substituents.
2-Fluorophenylboronic acid: Lacks the prop-1-yn-1-yl substituent.
5-(Prop-1-yn-1-yl)phenylboronic acid: Lacks the fluoro substituent
Uniqueness
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid is unique due to the presence of both the fluoro and prop-1-yn-1-yl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-fluoro-5-prop-1-ynylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BFO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNPEUUFFPBEMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#CC)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726068 | |
Record name | [2-Fluoro-5-(prop-1-yn-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309568-14-6 | |
Record name | [2-Fluoro-5-(prop-1-yn-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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